An In-depth Technical Guide to 4-amino-2,2-dimethylbutanoic acid
An In-depth Technical Guide to 4-amino-2,2-dimethylbutanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-amino-2,2-dimethylbutanoic acid, a non-proteinogenic β-amino acid. It covers its physicochemical properties, potential synthetic routes, and hypothesized biological activities, offering a foundational resource for its further investigation and application in drug discovery and development.
Physicochemical Properties
4-amino-2,2-dimethylbutanoic acid, with the chemical formula C6H13NO2, is a derivative of butanoic acid featuring an amino group at the fourth carbon and two methyl groups at the second carbon.[1] A summary of its key computed physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C6H13NO2 | PubChem[1] |
| Molecular Weight | 131.17 g/mol | PubChem[1] |
| IUPAC Name | 4-amino-2,2-dimethylbutanoic acid | PubChem[1] |
| CAS Number | 138146-22-2 | PubChem[1] |
| Topological Polar Surface Area | 63.3 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| XLogP3-AA | -2.2 | PubChem[1] |
Synthesis and Experimental Protocols
A potential synthetic route could involve the Michael addition of a nitrogen nucleophile to a suitably substituted α,β-unsaturated ester.
Hypothetical Experimental Protocol: Synthesis via Michael Addition
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Preparation of the Michael Acceptor: Di-tert-butyl malonate is reacted with paraformaldehyde and piperidine to yield diethyl methylidenemalonate.
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Michael Addition: The resulting α,β-unsaturated ester is then subjected to a Michael addition with a suitable nitrogen source, such as ammonia or a protected amine, to introduce the amino group.
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Hydrolysis and Decarboxylation: The ester groups are hydrolyzed under acidic or basic conditions, followed by decarboxylation upon heating to yield the desired β-amino acid.
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Purification: The final product is purified using techniques such as recrystallization or column chromatography.
The workflow for this hypothetical synthesis is illustrated in the diagram below.
Biological Activity and Potential Signaling Pathways
As a structural analog of γ-aminobutyric acid (GABA), 4-amino-2,2-dimethylbutanoic acid is hypothesized to interact with GABA receptors. GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its receptors are established targets for a wide range of therapeutics.[] GABA receptors are broadly classified into GABAA and GABAB subtypes.[]
Hypothesized Mechanism of Action
Given its structure, 4-amino-2,2-dimethylbutanoic acid may act as a GABAB receptor agonist. GABAB receptors are G-protein coupled receptors that, upon activation, lead to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, ultimately causing neuronal hyperpolarization and reduced excitability.[] This mechanism is central to the therapeutic effects of GABAB agonists like baclofen, which are used to treat conditions such as spasticity.[5][6]
The potential interaction of 4-amino-2,2-dimethylbutanoic acid with the GABAB receptor and the subsequent downstream signaling cascade is depicted in the following diagram.
Potential Therapeutic Applications
If 4-amino-2,2-dimethylbutanoic acid is confirmed as a GABAB receptor agonist, it could be investigated for therapeutic applications similar to other compounds in this class. These include the treatment of gastroesophageal reflux disease (GERD) by inhibiting transient lower esophageal sphincter relaxations, as well as neurological and psychiatric disorders.[5][6] Further research, including binding assays and functional studies, is necessary to validate this hypothesis and determine the compound's potency and selectivity.
Conclusion
4-amino-2,2-dimethylbutanoic acid represents an intriguing molecule for further scientific exploration. Its structural similarity to GABA suggests a potential role as a neuromodulatory agent, warranting investigation into its pharmacological profile. The synthetic pathways and hypothesized mechanism of action outlined in this guide provide a framework for future research aimed at elucidating the therapeutic potential of this and related β-amino acids. The development of efficient and stereoselective synthetic methods will be crucial for accessing sufficient quantities of this compound for in-depth biological evaluation.
References
- 1. 4-Amino-2,2-dimethylbutanoic acid | C6H13NO2 | CID 1502029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and pharmacological evaluation of novel gamma-aminobutyric acid type B (GABAB) receptor agonists as gastroesophageal reflux inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
